molecular formula C26H26N2O4S B2678834 N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 850932-85-3

N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2678834
CAS RN: 850932-85-3
M. Wt: 462.56
InChI Key: XHRADYDKUNJDGE-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide, commonly known as EMBSA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EMBSA is a member of the sulfonamide class of compounds and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Enzyme Inhibitory Activities : N-substituted acetamides, similar in structure to the compound of interest, have been synthesized using various methods including conventional and microwave-assisted protocols. These compounds have shown potential in inhibiting enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. For instance, specific compounds demonstrated good activity against these enzymes with notable IC50 values (Virk et al., 2018).

  • Coordination Complexes and Antioxidant Activity : Related compounds have been used to create coordination complexes with metals like Co(II) and Cu(II). These complexes, formed from pyrazole-acetamide derivatives, exhibit significant antioxidant activity, which was assessed through various assays (Chkirate et al., 2019).

  • Chemoselective Acetylation in Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a compound structurally related to the one , has been used as an intermediate in the natural synthesis of antimalarial drugs. The process of its chemoselective acetylation has been optimized, revealing its significance in drug development (Magadum & Yadav, 2018).

  • Protective Group in Carbohydrate Chemistry : In carbohydrate chemistry, certain acetamide derivatives have been employed as protective groups. For example, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl group has been synthesized and used to protect hydroxyl groups in complex carbohydrate molecules (Spjut et al., 2010).

  • N-Acetylcarbamate as a Versatile Reagent : N-acetylcarbamate salts have been developed as versatile reagents in the synthesis of N-alkylacetamides and carbamates. These compounds have found utility in the synthesis of natural and pharmaceutical products, demonstrating the broad application of acetamide derivatives in drug synthesis (Sakai et al., 2022).

  • Antimicrobial and Antitumor Applications : Sulfonamide derivatives, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial and antitumor properties. These studies highlight the potential use of such compounds in developing new therapeutic agents (Salehi et al., 2016).

  • Enzyme Inhibitory Potential for Medical Applications : Similar compounds containing sulfonamides, benzodioxane, and acetamide moieties have been synthesized and evaluated for their enzyme inhibitory potential. Such studies are crucial for understanding the therapeutic applications of these compounds in treating diseases like Alzheimer's (Abbasi et al., 2019).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-3-32-22-14-12-21(13-15-22)27-26(29)18-33(30,31)25-17-28(24-11-7-6-10-23(24)25)16-20-9-5-4-8-19(20)2/h4-15,17H,3,16,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRADYDKUNJDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide

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